(3-Methylthietan-3-yl)methanamine hydrochloride

Description

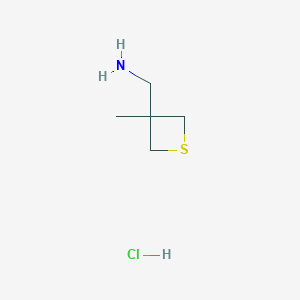

(3-Methylthietan-3-yl)methanamine hydrochloride is a secondary amine salt featuring a thietane (three-membered sulfur-containing ring) substituted with a methyl group at the 3-position. The compound’s structure combines the steric constraints of the thietane ring with the basicity of the methanamine moiety, making it a candidate for pharmacological applications, particularly in neurotransmitter modulation or as a precursor in organic synthesis. The hydrochloride salt enhances its stability and solubility in polar solvents .

Properties

IUPAC Name |

(3-methylthietan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWWVNOINIOVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylthietan-3-yl)methanamine hydrochloride typically involves the reaction of (3-Methylthietan-3-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

(3-Methylthietan-3-yl)methanamine+HCl→(3-Methylthietan-3-yl)methanamine hydrochloride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Methylthietan-3-yl)methanamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary or tertiary amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Methylthietan-3-yl)methanamine hydrochloride is used as a building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study the effects of sulfur-containing heterocycles on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s unique structure may offer advantages in drug design and development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methylthietan-3-yl)methanamine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur-containing thietane ring can participate in various chemical interactions, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Azetidine Derivatives

- (3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS: N/A): Structure: Replaces the thietane ring with a smaller azetidine (four-membered nitrogen-containing ring). The dihydrochloride form improves solubility but may reduce bioavailability due to higher molecular weight (268.14 g/mol) . Applications: Used in peptide mimetics and enzyme inhibitors due to conformational rigidity.

Thiophene Derivatives

(3-Chlorothiophen-2-yl)methanamine hydrochloride (CAS: 643088-03-3):

- Structure : Features a five-membered thiophene ring with a chlorine substituent.

- Properties : The aromatic thiophene enhances π-π stacking interactions, while the electron-withdrawing chlorine increases acidity (pKa ~8.5). Molecular weight: 184.09 g/mol .

- Applications : Intermediate in antifungal and antiviral agents.

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (CAS: 1052519-53-5):

Substituted Aromatic Methanamine Derivatives

Pyridine Derivatives

- (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride (CAS: 1185138-23-1):

Benzene Derivatives

- (3-Nitrophenyl)methanamine hydrochloride (CAS: N/A): Structure: Benzene ring with a nitro group. Molecular weight: 186.60 g/mol (estimated) . Applications: Precursor for explosives and dyes.

Functionalized Heterocyclic Methanamines

- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS: N/A): Structure: Imidazole core with a 3-methoxybenzyl substituent. Properties: The imidazole ring (pKa ~6.9) allows pH-dependent solubility. Molecular weight: 265.75 g/mol . Applications: Explored in immunomodulators and histamine receptor antagonists.

{ [5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS: 1018605-16-7):

Comparative Analysis Table

Key Research Findings

- Synthetic Accessibility : Thietane derivatives like (3-Methylthietan-3-yl)methanamine HCl are synthesized via cyclization of thiols with epoxides, whereas azetidine analogs require more complex ring-closing metathesis .

- Bioactivity : Thiophene-based methanamines (e.g., CAS 643088-03-3) show higher antifungal activity compared to thietane derivatives, likely due to aromatic interactions .

- Stability : Trifluoromethylpyridine derivatives exhibit superior metabolic stability over nitro-substituted analogs, making them preferable in drug development .

Biological Activity

(3-Methylthietan-3-yl)methanamine hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a thietane ring and an amine group, suggests potential biological activities that warrant detailed investigation.

- Molecular Formula : C5H11ClN

- Molecular Weight : 133.6 g/mol

- CAS Number : 2219373-59-0

Synthesis

The synthesis of this compound typically involves the reaction of (3-Methylthietan-3-yl)methanamine with hydrochloric acid under controlled conditions to yield the hydrochloride salt. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thietane ring may facilitate various chemical interactions, influencing the compound's biological efficacy.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial and fungal pathogens. For instance, it has been tested against Cryptococcus neoformans with promising results .

- Cytotoxicity : The compound has shown cytotoxic effects on human cell lines, indicating potential applications in cancer research .

- Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

Case Studies

- Antimicrobial Screening : In a study screening various compounds for antimicrobial activity, this compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) that suggests efficacy comparable to known antibiotics .

- Cytotoxicity Assessment : A cytotoxicity assay on HEK293 human embryonic kidney cells revealed an IC50 value indicating moderate cytotoxicity, which could be further explored for therapeutic implications in oncology .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2-Methylthiophen-3-yl)methanamine | Thiophene derivative | Moderate antimicrobial activity |

| (3-Methylthiophen-2-yl)methanamine | Thiophene derivative | Anticancer properties |

| (3-Methylthietan-3-yl)methanol | Alcohol derivative | Lower biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.